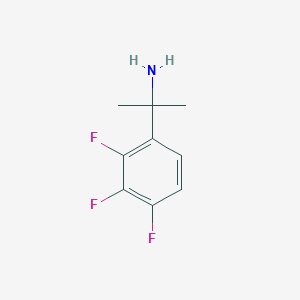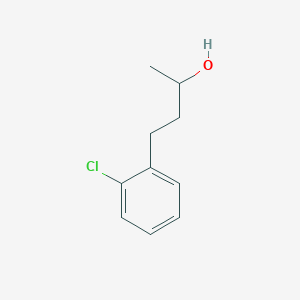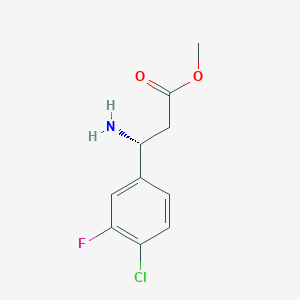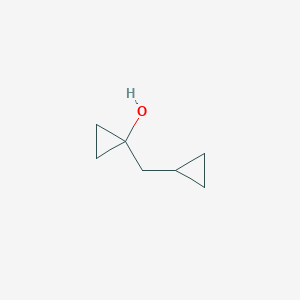
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include amines.
Substitution: Products depend on the substituent introduced, such as ethers or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-hydroxy-2-naphthoate
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Propanoic acid, 2-hydroxy-2-methyl-
Uniqueness
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11NO6 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO6/c1-17-10(14)9(13)5-6-4-7(12)2-3-8(6)11(15)16/h2-4,9,12-13H,5H2,1H3 |
InChI-Schlüssel |
LAVSMZSCHAUKPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=CC(=C1)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











